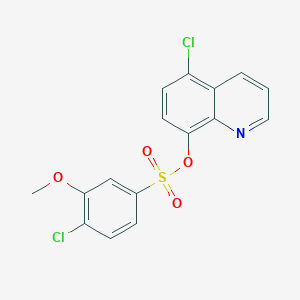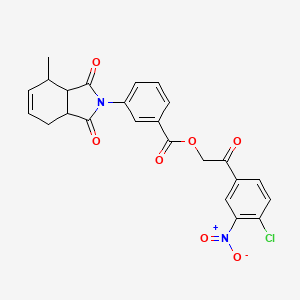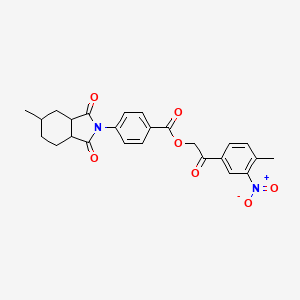![molecular formula C17H22N4O2S B3937521 N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B3937521.png)
N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide
Vue d'ensemble
Description
N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the brain, which has led to its use as a model for Parkinson's disease.
Mécanisme D'action
N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the brain. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to oxidative stress and cell death. This mechanism of action is similar to that of other neurotoxins that have been implicated in Parkinson's disease, such as rotenone and paraquat.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide are well-documented. N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide administration leads to a selective loss of dopaminergic neurons in the substantia nigra, which results in a decrease in dopamine levels in the striatum. This leads to motor deficits, including tremors, rigidity, and bradykinesia, that are similar to those seen in Parkinson's disease. N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide also leads to oxidative stress, inflammation, and neuroinflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide has several advantages as a model for Parkinson's disease. It selectively targets dopaminergic neurons, which allows researchers to study the specific mechanisms underlying Parkinson's disease. N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide also produces motor deficits that are similar to those seen in Parkinson's disease, which allows researchers to study potential treatments. However, N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide has several limitations as well. It is a neurotoxin and can be dangerous to handle, which limits its use in some labs. N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide also does not fully replicate the pathology of Parkinson's disease, as it does not lead to the formation of Lewy bodies, which are a hallmark of Parkinson's disease.
Orientations Futures
There are several future directions for N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide research. One area of research is focused on understanding the mechanisms underlying N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide-induced neurotoxicity. This includes studying the role of oxidative stress, inflammation, and mitochondrial dysfunction in N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide-induced cell death. Another area of research is focused on developing potential treatments for Parkinson's disease based on N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide research. This includes studying potential neuroprotective agents that could prevent or reverse N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide-induced neurotoxicity. Overall, N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide research has been instrumental in advancing our understanding of Parkinson's disease and has the potential to lead to new treatments for this debilitating disorder.
Applications De Recherche Scientifique
N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide has been used extensively in scientific research as a model for Parkinson's disease. When N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide is administered to animals, it selectively damages dopaminergic neurons in the brain, which leads to motor deficits similar to those seen in Parkinson's disease. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to develop potential treatments.
Propriétés
IUPAC Name |
N-[[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-24-17-19-9-14(10-20-17)12-21-6-2-4-13(11-21)8-18-16(22)15-5-3-7-23-15/h3,5,7,9-10,13H,2,4,6,8,11-12H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPIMZHFJYGCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)CN2CCCC(C2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937444.png)
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanol hydrochloride](/img/structure/B3937459.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3937464.png)

![1-(4-chlorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3937483.png)
![2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B3937494.png)


![methyl (2R*,4S*)-4-hydroxy-1-[4-(1H-pyrazol-1-yl)benzoyl]piperidine-2-carboxylate](/img/structure/B3937513.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937528.png)

![6-tert-butyl-N-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937542.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3937545.png)
